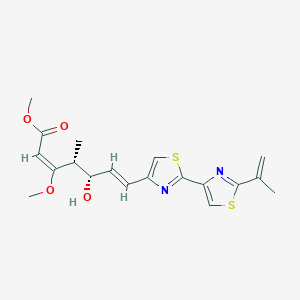

3-o-beta-d-Galactofuranosyl-d-mannitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

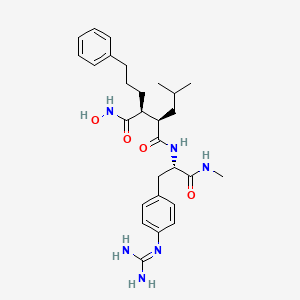

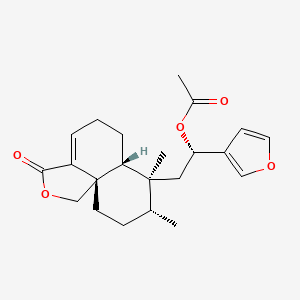

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxyhexane-1,2,3,5,6-pentol is a glycoside.

Scientific Research Applications

Synthesis and Chemical Analysis

- Synthesis of Novel Galactose-Containing Chemicals: The enzyme beta-galactosidase from Enterobacter cloacae B5 has been used to synthesize novel galactose-containing chemicals (GCCs) like beta-D-galactopyranosyl-(1-->1')-D-mannitol, demonstrating the potential of enzymatic methods in creating new carbohydrate derivatives (Lu et al., 2010).

Biological and Pharmacological Research

- Engineering of Photosynthetic Mannitol Biosynthesis from CO2: A study explored the genetic modification of the marine cyanobacterium Synechococcus sp. PCC 7002 to photosynthetically produce mannitol from CO2. This research shows the potential of using microorganisms for the sustainable production of valuable carbohydrates like mannitol (Jacobsen & Frigaard, 2014).

Industrial and Material Science Applications

Polymorphic Properties of Mannitol in Pharmaceutical Products

A study on mannitol polymorphs highlights its role in pharmaceutical industries. Mannitol, existing in various polymorphic forms like alpha, beta, and delta, is crucial in formulating drugs, underscoring its significance in material science and industrial applications (Campbell Roberts et al., 2002).

Scaled-Up Production and Tableting of Grindable Electrospun Fibers Containing a Protein-Type Drug

This research demonstrates the feasibility of creating tablet formulations from electrospun material containing biopharmaceutical drugs and mannitol. It shows the potential of mannitol in advanced drug delivery systems (Vass et al., 2019).

properties

Product Name |

3-o-beta-d-Galactofuranosyl-d-mannitol |

|---|---|

Molecular Formula |

C12H24O11 |

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxyhexane-1,2,3,5,6-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(19)10(5(17)2-14)22-12-9(21)8(20)11(23-12)6(18)3-15/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12-/m1/s1 |

InChI Key |

FDEAWJYWYKDVCX-GFKYMIRASA-N |

Isomeric SMILES |

C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

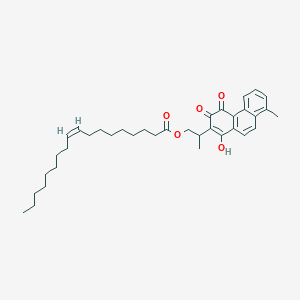

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)